molecular formula C27H30O3 B1604687 Hydroxymethylstyrene CAS No. 30584-69-1

Hydroxymethylstyrene

Cat. No. B1604687
CAS RN: 30584-69-1
M. Wt: 402.5 g/mol
InChI Key: VGQRISCOCOPGMA-UHFFFAOYSA-N
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Description

Hydroxymethylstyrene is a chemical compound with the molecular formula C27H30O3 and a molecular weight of 402.53 . It is a clear yellow liquid .


Synthesis Analysis

Hydroxylated and carboxylated polystyrenes were synthesized using facile strategies. Polystyrene was synthesized through atom transfer radical polymerization (ATRP) approach and then brominated at the para-position of the aromatic rings to produce brominated polymer . Another method involves the polymer modification route, where polystyrene is acetylated quantitatively to poly(4-acetylstyrene) and subsequently oxidized .


Molecular Structure Analysis

The molecular structure of Hydroxymethylstyrene is characterized by its molecular formula C27H30O3 . The structure determination of small molecules concurrent with single crystal data collection and processing is a common practice .


Chemical Reactions Analysis

Hydroformylation catalyzed by transition metals is one of the most important homogeneously catalyzed reactions in industrial organic chemistry . A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds .


Physical And Chemical Properties Analysis

Hydroxymethylstyrene has a boiling point of 207.3°C (rough estimate) and a density of 0.9925 (rough estimate) . It is a clear colorless to yellow liquid .

Scientific Research Applications

Cross-Linked Polymer Gate Dielectrics

Hydroxymethylstyrene is used in the development of new dielectric materials for organic thin-film transistors. A study by (Wang et al., 2013) highlights its role in creating a hydroxyl-free poly(vinyl phenyl) (PVP) dielectric layer, offering low-temperature processing and high air stability, crucial for enhanced electronic device performance.

Hydrophobic/Icephobic Coatings for Lightweight Concrete

Hydroxymethylstyrene-based compounds are instrumental in the surface protection of lightweight concrete. Research by (Barnat-Hunek, Góra, & Widomski, 2020) demonstrates the effectiveness of hydrophobic agents derived from it in increasing the durability of polystyrene-modified concrete, significantly enhancing frost resistance and reducing water absorptivity.

Synthesis and Electrochemical Properties of Polystyrene Derivatives

Studies like (Bernard et al., 2002) focus on the synthesis of polystyrene combs and dendrigrafts with hydroxymethyl group termini. These studies explore the electrochemical properties of such materials, which are important for developing advanced materials with specific electrical characteristics.

Polystyrene Degradation and Environmental Applications

Research into the degradation of polystyrene, which often involves hydroxymethylstyrene, aids in understanding the environmental impact and recyclability of these materials. (Achhammer, Reiney, & Reinhart, 1951) conducted a study highlighting the degradation processes, which is vital for developing sustainable disposal and recycling methods.

Advanced Polymer Chemistry

The cross-linking of polystyrene using hydroxymethylstyrene-related compounds, as shown in research by (Yao et al., 2001), illustrates its application in creating advanced polymer structures. These developments are crucial in various fields, including material science and engineering.

Safety and Hazards

Hydroxymethylstyrene is a combustible material. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Hydroxymethylstyrene are not mentioned in the search results, synthetic chemistry, which includes the study of compounds like Hydroxymethylstyrene, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Novel strategies for synthesis and application enhancement are areas of ongoing research .

properties

IUPAC Name

(2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQRISCOCOPGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CO.C=CC1=CC=CC(=C1)CO.C=CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxymethylstyrene

CAS RN

30584-69-1
Record name Benzenemethanol, ar-ethenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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